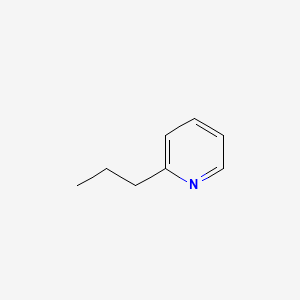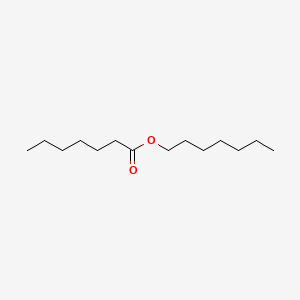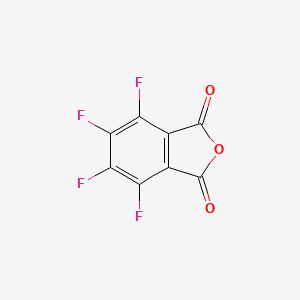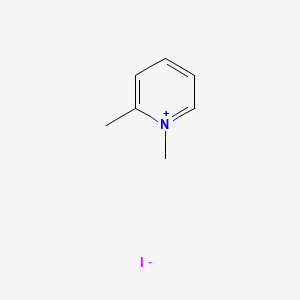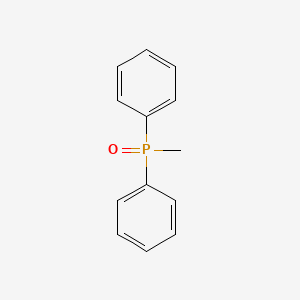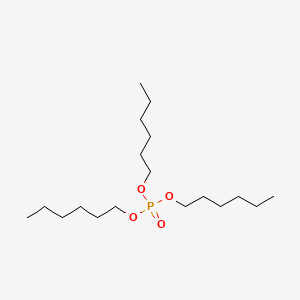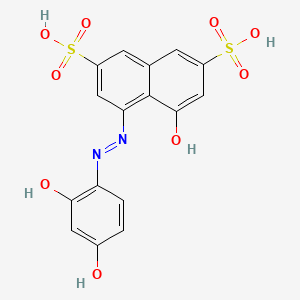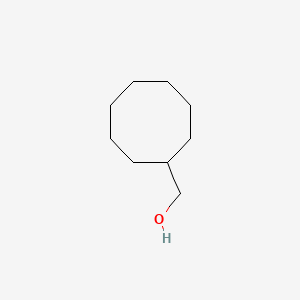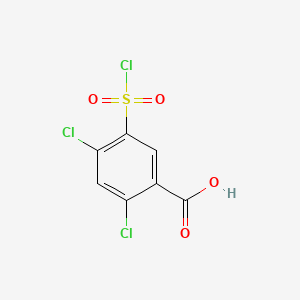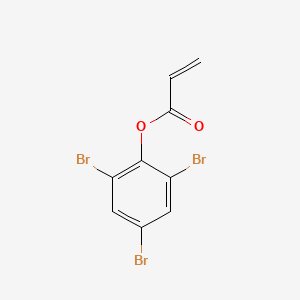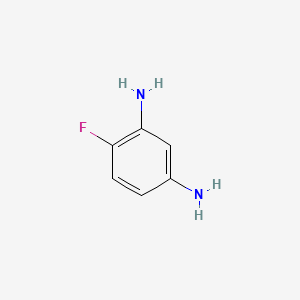
4-氟苯-1,3-二胺
描述
4-Fluorobenzene-1,3-diamine is a chemical compound that is part of the broader class of aromatic diamines, which are compounds containing an aromatic ring and two amine groups. These compounds are of significant interest in the field of organic chemistry due to their utility as precursors in the synthesis of various polymers, pharmaceuticals, and other chemical materials. The presence of fluorine atoms in such compounds often imparts unique physical and chemical properties, such as increased stability and altered reactivity, which can be advantageous in many applications .
Synthesis Analysis
The synthesis of fluorinated aromatic diamines can be complex, involving multiple steps and the use of specialized reagents. For instance, the synthesis of a soluble fluoro-polyimide involved the use of a fluorine-containing aromatic diamine, which was obtained by reducing a dinitro-compound synthesized through a coupling reaction . Another example is the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, which demonstrates the use of electrophilic nitrogen sources to generate cyclic diamine derivatives . Additionally, the synthesis of a fluorinated tetraphenylbenzidine derivative was achieved via the Buchwald-Hartwig reaction, showcasing the versatility of palladium-catalyzed reactions in constructing complex fluorinated aromatic structures .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic diamines can be quite intricate, as evidenced by the crystal structure analysis of a synthesized compound, which revealed a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . The presence of fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Fluorinated aromatic diamines can undergo various chemical reactions, often facilitated by their amine groups. For example, the substitution reactions of a bis(fluorobenzyl)spirocyclotetraphosphazene with primary amines resulted in the formation of fully substituted derivatives, demonstrating the reactivity of the fluorobenzyl component in nucleophilic substitution reactions . The use of palladium catalysis in diamination reactions also highlights the ability of these compounds to participate in complex transformations, leading to differentially protected cyclic diamine products .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic diamines are influenced by the presence of fluorine atoms and the overall molecular structure. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for applications that require materials with robust performance under challenging conditions . The spectroscopic properties, such as UV-Vis absorption and fluorescence, are also noteworthy, with some compounds emitting intense blue fluorescence, which could be useful in optical applications . The study of these properties is essential for understanding the potential uses of these compounds in various industrial and technological sectors.
科学研究应用
1. Polyimide Synthesis
- Application Summary: 4-Fluorobenzene-1,3-diamine is used in the synthesis of new fluorine-containing diamine monomers for potentially improved polyimides . The goal is to reduce charge transfer complex (CTC) interactions between neighboring chains in polyimides, which would result in high transparency/low color while maintaining the well-known thermal stability and flexibility generally associated with polyimides .
- Methods of Application: The proposed diamines have been prepared through (1) the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and (2) the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
- Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction . Initial polymerizations have been carried out via the two-step imidization process .
2. Synthesis of Biologically Active Quinoxalines
- Application Summary: Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .
- Methods of Application: The synthesis of quinoxaline has been extensively studied for the last two decades . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results or Outcomes: Quinoxaline derivatives have become an essential moiety to treat infectious diseases . This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades .
3. Synthesis of Antitumor Drugs
- Application Summary: 4-Fluorobenzene-1,3-diamine is an important intermediate in the synthesis of new antitumor drugs such as Xidabenamine, Benzimidazole, Quinoxaline, and 1-H-1,5-Benzodiazepine .
- Methods of Application: The specific synthesis methods are not detailed in the source, but typically involve various organic reactions .
- Results or Outcomes: The resulting compounds are used in the development of new antitumor drugs .
4. Preparation of Fluorophenyl Compounds
- Application Summary: 4-Fluorobenzene-1,3-diamine is a precursor to many fluorophenyl compounds .
- Methods of Application: The preparation of fluorophenyl compounds involves various organic reactions .
- Results or Outcomes: The resulting fluorophenyl compounds have various applications in different fields .
5. Synthesis of Fluorine-Containing Diamine Monomers
- Application Summary: 4-Fluorobenzene-1,3-diamine is used in the synthesis of new fluorine-containing diamine monomers . The goal is to reduce charge transfer complex (CTC) interactions between neighboring chains in polyimides, which would result in high transparency/low color while maintaining the well-known thermal stability and flexibility generally associated with polyimides .
- Methods of Application: The proposed diamines have been prepared through (1) the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol and (2) the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
- Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction . Initial polymerizations have been carried out via the two-step imidization process .
6. Preparation of Fluorophenyl Compounds
- Application Summary: 4-Fluorobenzene-1,3-diamine is a precursor to many fluorophenyl compounds .
- Methods of Application: The preparation of fluorophenyl compounds involves various organic reactions .
- Results or Outcomes: The resulting fluorophenyl compounds have various applications in different fields .
安全和危害
未来方向
属性
IUPAC Name |
4-fluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFYLBDUWCFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211696 | |
| Record name | 4-Fluorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzene-1,3-diamine | |
CAS RN |
6264-67-1 | |
| Record name | 4-Fluoro-1,3-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzene-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



